Diphenate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenate(1-) is a dicarboxylic acid monoanion. It is a conjugate base of a diphenic acid. It is a conjugate acid of a diphenate(2-).
Scientific Research Applications
1. Coordination Chemistry and Polymers
Diphenate anions have been extensively studied for their role in forming coordination complexes and polymers. For instance, they have been utilized in synthesizing homo- or heterometallic uranyl ion complexes, displaying different coordination modes and resulting in various associations of cations (Thuéry, Atoini, & Harrowfield, 2019). Diphenate anions contribute to the formation of one-dimensional metal–organic coordination polymers, highlighting their structural significance in materials chemistry (Thirumurugan, Pati, Green, & Natarajan, 2003).
2. Spectroscopic Applications
Diphenate(1-) derivatives have been examined spectroscopically to understand their reaction mechanisms. For instance, studies have explored the formation of complexes through reactions with various reagents, providing insights into the potential applications of these compounds in analytical chemistry (Zayed & El-Habeeb, 2010).
3. Structural Investigation and Synthesis
Research has focused on the synthesis and structural investigation of diphenate complexes. These studies involve characterizing the structural properties and understanding the coordination behavior of diphenate ligands in various metal complexes, offering insights into the design of new materials with specific properties (Şahin et al., 2016; Yurdakul et al., 2020).
4. Luminescent Properties and Lattices
The luminescent properties of diphenate coordination polymers have been investigated, which are of interest in materials science for potential applications in light-emitting devices and sensors (Farnum, Lucas, Wang, & Laduca, 2011).
5. Magnetochemical Analysis
Diphenate-based complexes have been analyzed for their magnetic properties. Studies have investigated the magnetochemical behavior of these complexes, contributing to the understanding of magnetic interactions in coordination compounds (Malaestean et al., 2009).
6. Drug Research and Development
While your request specified excluding drug use and dosage information, it's noteworthy that diphenate derivatives have been investigated for their potential in drug research and development. However, specific details related to their use as drugs or dosages are not covered in this summary.
7. Supramolecular Chemistry
Diphenate(1-) compounds have been explored in the realm of supramolecular chemistry, particularly in the construction of novel metal-organic frameworks (MOFs) and coordination polymers. These studies emphasize the potential of diphenate(1-) in designing advanced materials with unique properties (Weingartz, Wang, & Laduca, 2014).
properties
Product Name |
Diphenate(1-) |
---|---|
Molecular Formula |
C14H9O4- |
Molecular Weight |
241.22 g/mol |
IUPAC Name |
2-(2-carboxyphenyl)benzoate |
InChI |
InChI=1S/C14H10O4/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H,15,16)(H,17,18)/p-1 |
InChI Key |
GWZCCUDJHOGOSO-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)[O-])C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.